Brachynoside

Description

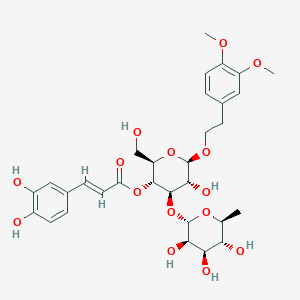

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)21(13-17)41-3)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)19(34)12-16/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXLUFBHZDVJDO-CNMJWYMJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)OC)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347709 | |

| Record name | Brachynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145898-87-9 | |

| Record name | Brachynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of Brachynoside

Natural Occurrence and Botanical Sources of Brachynoside

This compound has been identified and isolated from several plant species, highlighting its widespread distribution in the plant kingdom.

Methodologies for this compound Isolation and Purification

The isolation and purification of natural products like this compound typically involve a series of chromatographic techniques. Common methods employed in the literature include:

Solvent Extraction: Initial extraction of plant material is usually performed using various solvents, such as ethanol (B145695) or ethyl acetate, to obtain crude extracts containing the target compounds. chemfaces.comtandfonline.comtandfonline.comtandfonline.comffhdj.com

Chromatography: Various chromatographic methods are crucial for separating and purifying this compound from complex mixtures. These often include:

Column Chromatography: This technique, utilizing stationary phases like silica (B1680970) gel or Sephadex, is frequently used to fractionate crude extracts. 168.160.2cem.com

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools for isolating pure compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective due to its ability to separate compounds based on hydrophobicity. cem.compolypeptide.com

Thin-Layer Chromatography (TLC): TLC is often used as a preliminary method for monitoring fractionation and identifying fractions containing this compound. 168.160.2

Spectroscopic Analysis: Once isolated, the structure of this compound is confirmed using advanced spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, TOCSY) are essential for determining the connectivity and spatial arrangement of atoms within the molecule. tandfonline.comtandfonline.comnih.govcore.ac.ukegyankosh.ac.inarkat-usa.orgnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, aiding in structural identification. tandfonline.comnih.govcore.ac.ukegyankosh.ac.inarkat-usa.orgnih.govfigshare.com

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also provide complementary structural information. core.ac.ukegyankosh.ac.in

The combined application of these isolation and structure elucidation techniques allows for the identification and characterization of this compound from its natural sources.

Compound List

this compound

Syringaresinol (B1662434) dimethyl ether

Kusaginin

Jionoside C

Jionoside D

Incanoside C

Verbascoside

Acteoside

Isoacteoside

Jionoside B1

Jionoside A1

Isomartynoside

Biological Activity Profiles of Brachynoside

Investigations into Antidiabetic Activity of Brachynoside

The genus Clerodendrum has been a source of compounds investigated for their antidiabetic properties, primarily through the inhibition of enzymes responsible for carbohydrate breakdown. This compound was among the compounds isolated from Clerodendrum infortunatum and evaluated for its potential in managing diabetes.

Studies evaluating the antidiabetic potential of compounds isolated from Clerodendrum infortunatum included an assessment of their inhibitory effects on mammalian α-amylase. In this context, this compound (referred to as compound 7 in the study) was tested for its ability to inhibit this enzyme, which plays a crucial role in the initial breakdown of complex carbohydrates into smaller sugars. The findings indicated that this compound exhibited minimal inhibitory activity against mammalian α-amylase, being described as "almost inactive" in the tested concentration range mdpi.com.

In parallel to α-amylase inhibition, this compound was also assessed for its inhibitory effects on yeast α-glucosidase. This enzyme is critical for the final step of carbohydrate digestion, breaking down disaccharides into monosaccharides. Research indicated that among the tested compounds from Clerodendrum infortunatum, this compound, along with other related compounds, demonstrated no significant activity against yeast α-glucosidase at the concentrations evaluated mdpi.com.

The inhibitory activities of this compound were evaluated in comparison to acarbose (B1664774), a well-established α-glucosidase inhibitor used as a standard antidiabetic agent. While other compounds from the same study showed varying degrees of inhibition, with compound 6 being particularly potent against mammalian α-amylase (IC50 3.4 ± 0.2 μM) and compounds 1, 2, 5, and 6 showing moderate activity against yeast α-glucosidase (ranging from 24.6 to 96.0 μM), this compound's contribution was notably limited mdpi.com. Specifically, this compound was found to be "almost inactive" against α-amylase, and showed "no activity" against yeast α-glucosidase, suggesting a lack of significant antidiabetic potential through these specific mechanisms compared to potent inhibitors like acarbose mdpi.com.

Table 1: In Vitro Antidiabetic Activity of this compound

| Enzyme | Activity of this compound | Comparative Reference (Acarbose) | Reference IC50 (μM) |

| α-Amylase | Almost inactive | Potent inhibitor | 5.9 ± 0.1 |

| α-Glucosidase | No significant activity | Potent inhibitor | 665 ± 42 |

Note: IC50 values for this compound were not explicitly quantified as it showed minimal to no activity in the tested concentrations.

Evaluation of Anti-plasmodial Activity of this compound

Information regarding the anti-plasmodial activity of this compound was not found in the reviewed literature. While studies have investigated the anti-plasmodial properties of compounds from various plant sources, including some from the Duranta and Clerodendrum genera, specific data linking this compound to efficacy against Plasmodium falciparum strains or detailing concentration-dependent effects was not identified in the available search results.

Compound List:

this compound

Assessment of Anticancer Activity of this compound

The anticancer potential of this compound has been evaluated through in vitro screening against various cancer cell lines.

Studies investigating compounds isolated from Clerodendrum infortunatum, including this compound, have assessed their antiproliferative effects on human cancer cell lines. In one such study, this compound (identified as compound 7 in the research) was tested alongside other isolated compounds against the Hs578T and MDA-MB-231 breast cancer cell lines researchgate.netnih.govresearchgate.net. The findings indicated that while two other compounds from the same study (compounds 3 and 5) exhibited moderate antiproliferative properties against the Hs578T cell line, with IC50 values of 94.7 ± 1.3 μM and 85.3 ± 2.4 μM, respectively, this compound did not demonstrate significant activity in this assay. Specifically, this compound, along with several other tested compounds, displayed an IC50 value greater than 100 μM against these cell lines, suggesting a lack of potent antiproliferative effects at the tested concentrations researchgate.netnih.govresearchgate.net.

Consistent with the antiproliferative screening results, this compound has been reported to exhibit negligible significant cytotoxicity in the specific cancer models tested. The aforementioned study found that this compound did not show significant antiproliferative activity (IC50 > 100 μM) against the Hs578T and MDA-MB-231 cell lines researchgate.netnih.govresearchgate.net. This indicates that, within the parameters of this particular in vitro evaluation, this compound did not exhibit substantial cytotoxic or antiproliferative effects on these cancer cell types.

Studies on Cholinesterase Inhibition by this compound

The potential of this compound to inhibit cholinesterase enzymes, which are targets for treating neurodegenerative diseases like Alzheimer's, has also been investigated.

Research evaluating compounds from Clerodendrum infortunatum for their anticholinesterase activities included this compound among the tested substances researchgate.netnih.govdntb.gov.ua. These in vitro evaluations aimed to determine if this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary enzymes involved in acetylcholine (B1216132) breakdown.

The results from these evaluations indicated that this compound, along with other phenylpropanoids and terpenoids tested in the same study, demonstrated negligible anticholinesterase effects researchgate.netnih.govdntb.gov.ua. This suggests that this compound does not possess significant inhibitory activity against cholinesterase enzymes under the conditions of the in vitro assays performed.

Broader Spectrum Biological Activities (Inferred from Botanical Sources)

While direct studies on this compound have highlighted limited anticancer and anticholinesterase activity, the genus Clerodendrum itself is associated with a wide range of pharmacological effects, suggesting potential broader bioactivities that could be indirectly linked to compounds like this compound found within these plants stuartxchange.orgffhdj.comcolab.ws.

Traditional medicine and phytochemical reviews indicate that various species within the Clerodendrum genus, such as Clerodendrum infortunatum and Clerodendrum viscosum, are utilized for their diverse properties stuartxchange.orgffhdj.comcolab.ws. These reported activities include:

Anti-inflammatory

Antioxidant

Antidiabetic

Anticancer (general mention for the genus)

Antimicrobial

Hepatoprotective

Analgesic

Antihypertensive

Anthelmintic

These broader activities are attributed to the complex mixture of secondary metabolites present in the plant extracts, which may include this compound as one component among many stuartxchange.orgffhdj.comcolab.ws. Further research would be needed to elucidate the specific contribution of this compound to these genus-wide reported effects.

Table 1: Antiproliferative Activity of this compound Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Significance of Activity | Reference(s) |

| This compound | Hs578T | > 100 | Negligible | researchgate.netnih.govresearchgate.net |

| This compound | MDA-MB-231 | > 100 | Negligible | researchgate.netnih.govresearchgate.net |

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Molecular Mechanisms and Cellular Targets of Brachynoside

Elucidation of Brachynoside's Mechanism of Action in Antidiabetic Contexts

The antidiabetic potential of this compound is being explored through its effects on carbohydrate digestion and downstream cellular signaling pathways that regulate glucose metabolism.

Enzymes such as α-glucosidase and α-amylase play critical roles in the digestion and absorption of dietary carbohydrates, directly influencing postprandial blood glucose levels. Inhibiting these enzymes can slow down glucose release, thereby mitigating hyperglycemia. While specific kinetic data for this compound is limited, it has been noted that this compound alters kinetics in α-glucosidase assays . This suggests a direct interaction with α-glucosidase, potentially leading to modulation of its enzymatic activity. Studies on other natural compounds have demonstrated various inhibition modes, including competitive, non-competitive, and mixed-type inhibition, often characterized by IC50 values and kinetic analyses like Lineweaver-Burk plots nih.govmdpi.comrsc.orgnih.govmdpi.comnih.govresearchgate.net. These studies provide a framework for understanding how compounds like this compound might exert their effects by interfering with the catalytic mechanisms of carbohydrate-digesting enzymes.

This compound has been mentioned in the context of investigations into signaling pathways crucial for glucose homeostasis researchgate.net. Specifically, the PI3K/Akt signaling pathway is a central regulator of insulin (B600854) action and glucose metabolism. This pathway is activated by insulin binding to its receptor, leading to a cascade of events that promote glucose uptake, glycogen (B147801) synthesis, and inhibit gluconeogenesis frontiersin.orgnih.govmdpi.comfrontiersin.org. Key components include the insulin receptor substrate (IRS) and glucose transporters like GLUT4, which are translocated to the cell membrane to facilitate glucose entry into cells, particularly in muscle and adipose tissue frontiersin.orgmdpi.comfrontiersin.org. By potentially modulating the PI3K/Akt pathway, this compound could influence these critical processes, thereby contributing to improved glucose control.

Signaling Pathway Modulation by this compound

Beyond glucose homeostasis pathways, this compound's influence on broader cellular signaling cascades is also of interest, particularly in the context of inflammation and cellular stress responses that can be linked to metabolic dysfunction.

Direct evidence detailing this compound's interaction with the Nuclear Factor-kappa B (NF-κB) pathway is not extensively detailed in the provided search results. However, given that this compound is a phenylpropanoid glycoside, insights can be drawn from studies on related compounds. For instance, other phenylpropanoids such as patrinoside (B1197136), patrinoside A, and hispidulin (B1673257) have demonstrated the ability to inhibit NF-κB signaling researchgate.netmdpi.combiocrick.com. This inhibition is often associated with anti-inflammatory effects, which are relevant to metabolic disorders like diabetes, where chronic inflammation contributes to insulin resistance researchgate.netbiocrick.com. Therefore, it is plausible that this compound may also modulate the NF-κB pathway, potentially influencing inflammatory responses within metabolic tissues.

Similar to the NF-κB pathway, direct studies specifically linking this compound to the Mitogen-Activated Protein Kinase (MAPK) pathways are limited in the provided literature. However, related phenylpropanoid compounds have been shown to modulate MAPK signaling researchgate.netmdpi.com. For example, Forsythiae Fructus constituents, which include phenylpropanoids, have been observed to downregulate p38 MAPK signaling pathways mdpi.com. The MAPK pathways (including ERK, JNK, and p38) are fundamental signaling cascades involved in a wide array of cellular processes such as cell growth, proliferation, differentiation, stress responses, and apoptosis nih.govmdpi.commdpi.comnih.govuniprot.orgfrontiersin.orgmdpi.com. Modulation of these pathways by this compound could therefore have broad implications for cellular responses in the context of metabolic health.

Cellular signaling cascades are intricate networks that govern virtually all biological responses, from cell growth and survival to metabolism and stress adaptation pressbooks.pubopenaccessjournals.com. The PI3K pathway, for example, is recognized as a critical signaling cascade involved in various cellular functions, including those modulated by cell adhesion molecules like E-cadherin nih.gov. While specific cascades directly modulated by this compound beyond the PI3K/Akt pathway are not explicitly detailed in the provided results, its potential to influence cellular responses suggests a broader engagement with the complex web of cellular signaling networks.

Compound List

this compound

Patrinoside

Patrinoside A

Forsythoside A

Hispidulin

5-O-p-coumaroylquinic acid (5-CQA)

Coladonin

CMPE (Polyphenol extracts from the burs of Castanea mollissima Blume)

Morinda lucida

Zataria multiflora

Salvia mirzayanii

Otostegia persica

Identification of Specific Molecular Targets and Binding Interactions

The investigation into this compound's biological functions has identified potential molecular targets based on its observed in vitro activities. This compound has demonstrated moderate inhibitory effects against yeast α-glucosidase mdpi.com. This enzymatic activity strongly suggests that α-glucosidase serves as a potential molecular target for this compound.

Understanding the precise nature of binding interactions between a compound and its target is crucial for elucidating its mechanism of action. For this compound, this would involve identifying specific amino acid residues within the active site of α-glucosidase that engage in interactions such as hydrogen bonding, hydrophobic contacts, van der Waals forces, and electrostatic interactions. These forces collectively dictate the compound's binding affinity and specificity towards the target enzyme nih.govd-nb.info. While this compound exhibits inhibitory activity, detailed experimental or computational studies specifically delineating its precise binding interactions with α-glucosidase or other molecular targets are not extensively detailed in the available literature.

Computational Chemistry and Molecular Docking Studies

Computational chemistry techniques, particularly molecular docking, are indispensable tools for predicting and understanding the molecular interactions between small molecules and their biological targets nih.govmdpi.commdpi.complos.orgresearchgate.net. These methods are vital for identifying potential therapeutic agents and unraveling their mechanisms of action.

This compound has been included in molecular docking studies that investigated cinnamoyl sucrose (B13894) esters (CSEs) for their potential as alpha-glucosidase inhibitors dntb.gov.ua. Such studies aim to computationally predict how compounds like this compound interact with the active site of target enzymes. Molecular docking simulates the binding of a ligand, such as this compound, to a receptor protein, like α-glucosidase, by evaluating various possible orientations and conformations to predict the most favorable binding pose and affinity nih.govresearchgate.net. These simulations can reveal which amino acid residues within the target protein's active site are likely to form key interactions with this compound, thereby contributing to the understanding of structure-activity relationships (SAR) and guiding the design of more potent derivatives mdpi.comabap.co.innih.gov. Although specific docking results for this compound are not detailed in the provided sources, its inclusion in these studies signifies its investigation within the context of enzyme inhibition.

Biosynthesis and Biotransformation of Brachynoside

Proposed Biosynthetic Pathways for Brachynoside in Plant Sources

The core of this compound's structure is a phenylethanoid, similar to other well-studied compounds like acteoside (verbascoside). nih.govresearchgate.net The biosynthesis is therefore hypothesized to initiate from the shikimate pathway, a central route in plants for the production of aromatic amino acids. nih.govmdpi.com Phenylalanine and tyrosine, products of this pathway, serve as the primary precursors for the various phenolic moieties of this compound.

The proposed biosynthetic route can be broken down into several key stages:

Synthesis of the Aglycone and Acyl Moieties: The phenylpropanoid pathway is responsible for producing both the 2-(3,4-dimethoxyphenyl)ethanol aglycone and the caffeoyl acyl group. nih.govnih.gov This pathway begins with the deamination of phenylalanine to cinnamic acid. nih.govnih.gov

Synthesis of Sugar Donors: The glucose and rhamnose units are synthesized as activated nucleotide sugars, typically UDP-glucose and UDP-L-rhamnose, which are then ready for transfer. portlandpress.comnih.gov

Assembly of the Glycoside: The final assembly of this compound involves a series of enzymatic reactions catalyzed by glycosyltransferases and an acyltransferase. These enzymes sequentially attach the sugar units to the aglycone and then append the caffeoyl group to one of the sugar moieties. nih.govnih.govnih.gov

Enzymatic Steps and Precursor Compounds in this compound Synthesis

The biosynthesis of this compound is a complex process that relies on the coordinated action of numerous enzymes to produce and assemble its constituent parts. The key precursor compounds and the enzyme families likely involved are detailed below.

Precursor Biosynthesis:

2-(3,4-dimethoxyphenyl)ethanol (Aglycone): The synthesis of this aglycone likely begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, including hydroxylations and methylations, would be required to form the 3,4-dimethoxy substitution pattern on the phenyl ring. The reduction of the side chain to an ethanol (B145695) group is also a critical step.

Caffeic Acid (Acyl Group): Caffeic acid is a well-known phenylpropanoid derived from L-phenylalanine. researchgate.net The pathway involves phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate 3-hydroxylase (C3H). researchgate.net

UDP-D-glucose and UDP-L-rhamnose (Sugar Moieties): UDP-D-glucose is a central molecule in plant carbohydrate metabolism. UDP-L-rhamnose is synthesized from UDP-D-glucose through the action of UDP-rhamnose synthases. nih.gov In plants, this synthesis is often carried out by a single bifunctional enzyme. portlandpress.combiorxiv.org

Assembly of this compound:

The assembly of the final this compound molecule from its precursors is catalyzed by specific transferase enzymes.

Glycosyltransferases (GTs): These enzymes are responsible for attaching the sugar moieties to the aglycone. nih.govnih.gov It is proposed that a UDP-glucosyltransferase first attaches a glucose molecule to the 2-(3,4-dimethoxyphenyl)ethanol aglycone. Subsequently, a UDP-rhamnosyltransferase adds a rhamnose unit to the glucose. Plant genomes contain a large number of UGT genes, some of which have been shown to be involved in the glycosylation of a wide array of secondary metabolites. acs.org

Acyltransferases: An acyltransferase is required to attach the caffeoyl group to the sugar backbone. Specifically, a hydroxycinnamoyl-CoA:alcohol hydroxycinnamoyltransferase (HCT) family enzyme could catalyze this reaction, transferring the activated caffeoyl-CoA to a hydroxyl group on one of the sugar residues. nih.gov

| Enzyme Class | Proposed Role in this compound Biosynthesis | Precursor(s) | Product |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase (PAL) | First step in the phenylpropanoid pathway | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-Hydroxylase (C4H) | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate 3-Hydroxylase (C3H) | Hydroxylation of p-coumaric acid | p-Coumaric acid | Caffeic acid |

| UDP-Rhamnose Synthase | Synthesis of the activated rhamnose donor | UDP-D-glucose | UDP-L-rhamnose |

| UDP-Glucosyltransferase | Attachment of glucose to the aglycone | 2-(3,4-dimethoxyphenyl)ethanol, UDP-D-glucose | Glucosylated aglycone |

| UDP-Rhamnosyltransferase | Attachment of rhamnose to the glucose moiety | Glucosylated aglycone, UDP-L-rhamnose | Diglycosylated aglycone |

| Acyl-CoA Synthetase | Activation of caffeic acid | Caffeic acid, CoA, ATP | Caffeoyl-CoA |

| Acyltransferase | Attachment of the caffeoyl group to the sugar | Diglycosylated aglycone, Caffeoyl-CoA | This compound |

Role of Plant Metabolomics in this compound Biosynthesis Research

Plant metabolomics, the comprehensive analysis of small molecules in a biological system, is a powerful tool for investigating the biosynthesis of complex natural products like this compound. osti.govoup.com By providing a snapshot of the metabolome of a plant, this approach can help to identify known and novel compounds, elucidate biosynthetic pathways, and understand metabolic regulation. oup.com

In the context of this compound research, plant metabolomics can be applied in several ways:

Identification of Precursors and Intermediates: Untargeted metabolomic profiling of Clerodendrum brachyanthum extracts can reveal the presence of potential precursors and intermediates in the this compound biosynthetic pathway. By comparing the metabolic profiles of different plant tissues or developmental stages, researchers can identify compounds that correlate with this compound accumulation.

Pathway Elucidation: Metabolomics, when combined with other 'omics' technologies such as transcriptomics and genomics, can provide strong evidence for gene function in a biosynthetic pathway. For example, by identifying genes that are co-expressed with this compound, researchers can pinpoint candidate enzymes for further characterization.

Metabolic Engineering: Understanding the metabolic network that leads to this compound production can inform metabolic engineering strategies to increase its yield in the native plant or to produce it in a heterologous host like yeast or E. coli. nih.gov

| Metabolomics Approach | Application in this compound Research | Expected Outcome |

|---|---|---|

| Untargeted Metabolomics | Comprehensive profiling of metabolites in Clerodendrum brachyanthum | Identification of potential biosynthetic intermediates and related compounds. |

| Targeted Metabolomics | Quantification of known precursors (e.g., phenylalanine, caffeic acid) and this compound | Understanding metabolic flux and identifying potential bottlenecks in the pathway. |

| Metabolite Profiling of Different Tissues/Conditions | Comparison of metabolite levels in leaves, stems, roots, or under different environmental stresses | Correlation of this compound accumulation with specific tissues or conditions, providing clues about its physiological role. |

| Integrated 'Omics' (Metabolomics, Transcriptomics, Genomics) | Linking gene expression with metabolite accumulation | Identification of candidate genes encoding the biosynthetic enzymes for this compound. |

Investigations into Microbial Biotransformation of this compound

The biotransformation of natural products using microorganisms is a valuable tool for generating novel derivatives with potentially enhanced bioactivities. mdpi.com While specific studies on the microbial biotransformation of this compound are not yet available, the metabolism of similar phenylpropanoid glycosides by various microorganisms has been reported. These studies provide a framework for predicting the potential biotransformation reactions that this compound could undergo.

Common microbial biotransformations of phenolic compounds include:

Hydrolysis: The glycosidic bonds in this compound are susceptible to enzymatic hydrolysis by microbial glycosidases, which would release the aglycone and the constituent sugars.

Hydroxylation: Microorganisms, particularly fungi, are known to hydroxylate aromatic rings at various positions. This could lead to the formation of this compound derivatives with additional hydroxyl groups on the phenyl rings of the aglycone or the caffeoyl moiety.

O-methylation and O-demethylation: The methoxy (B1213986) groups on the aglycone could be demethylated, or conversely, hydroxyl groups could be methylated by microbial enzymes.

Glycosylation: Some microorganisms possess glycosyltransferases that could add additional sugar units to the this compound molecule. mdpi.com

Esterification and De-esterification: The ester linkage of the caffeoyl group could be cleaved by microbial esterases, or new acyl groups could be added.

Future research in this area could involve screening a diverse range of microorganisms, including bacteria and fungi, for their ability to transform this compound. The resulting metabolites could then be isolated and structurally characterized to identify novel compounds with potentially interesting biological properties.

Synthetic Chemistry and Derivatization of Brachynoside

Total Synthesis Approaches to Brachynoside

Total synthesis is a field of chemical synthesis focused on the complete construction of complex organic molecules from simple, commercially available precursors. chemmethod.comwikipedia.org It serves as a definitive proof of a molecule's proposed structure and provides a platform for creating structural analogues that are inaccessible from the natural source. scripps.edunih.gov Landmark total syntheses, such as those of Paclitaxel and Vitamin B₁₂, have not only made important therapeutic agents more accessible but have also spurred the development of novel synthetic reactions and strategies. chemmethod.comwikipedia.org

As of this review, a completed total synthesis of this compound has not been reported in peer-reviewed scientific literature. The development of a synthetic route would be a significant undertaking, requiring precise control over stereochemistry and the strategic formation of the glycosidic bond between the phenylethanoid aglycone and the sugar moiety. A future retrosynthetic analysis would likely involve disconnecting the molecule at the glycosidic linkage and the ester bond, leading back to a protected dihydroxyphenylethanol derivative, a protected caffeic acid, and a suitable rhamnose precursor.

Semisynthesis of this compound Analogues and Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy when the parent compound can be isolated in sufficient quantities. wikipedia.org While specific semisynthetic studies starting from this compound are not documented, research on the broader class of phenylethanoid glycosides (PhGs) provides a clear blueprint for potential structural modifications.

Strategies for Structural Modifications to Enhance Bioactivity

The modification of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. oncodesign-services.com For phenylethanoid glycosides, strategies often focus on altering the aromatic ring substituents or the acyl group attached to the sugar.

A study on the synthesis of analogues of crenatoside (B1175120), a PhG with a related structure, demonstrated that mild alterations to the substituents on the benzene (B151609) rings could significantly impact bioactivity. rsc.org Researchers synthesized a library of 20 analogues with varied substitution patterns on the peripheral phenyl rings and evaluated their anti-inflammatory and immunosuppressive activities. rsc.orgrsc.org This approach allows for a systematic exploration of how electronic and steric properties of the aromatic systems contribute to the molecule's interaction with biological targets. Such a strategy applied to this compound could involve modifying the hydroxyl groups on the phenylethanol or caffeoyl moieties through methylation, halogenation, or other substitutions to probe their roles in bioactivity.

Exploration of Glycosidic Moiety Alterations in Derivatives

The carbohydrate portion of glycosides plays a crucial role in their solubility, stability, and biological activity. Altering this moiety is a key derivatization strategy. Chemical methods such as acid hydrolysis can be used to cleave the glycosidic bond, separating the sugar from the aglycone, which can then be re-glycosylated with different sugars. mdpi.com

Structure-activity relationship studies on other phenylethanoid glycosides have shown that the number and type of sugar units are critical for efficacy. researchgate.net In one instance, the addition of a second sugar group (a rhamnose) to a glycoside resulted in a notable decrease in its α-glucosidase inhibitory activity, suggesting that a smaller glycosidic component may be favorable for interaction with that particular enzyme. researchgate.net For this compound, this suggests that analogues could be synthesized where the rhamnose unit is replaced by other sugars (e.g., glucose, xylose) or removed entirely to investigate the impact on its biological profile.

Derivatization for Spectroscopic Probes or Ligand Affinity Studies

To study the mechanism of action or to facilitate analysis, natural products can be derivatized to create molecular probes. This can involve attaching fluorescent tags, photoaffinity labels, or biotin (B1667282) groups. For analytical purposes, derivatization is often used to improve detection in chromatographic methods. For example, the sugar components of phenylethanoid glycosides can be derivatized with reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) prior to liquid chromatography analysis. mdpi.com Another approach involves post-chromatographic derivatization, where separated compounds are mixed with a reagent to detect specific activities, such as antioxidant potential using DPPH or ABTS radicals. nih.gov While no such probes have been explicitly reported for this compound, these established techniques represent viable methods for its future study.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological effect. oncodesign-services.comslideshare.net By synthesizing and testing a series of related analogues, researchers can identify the key molecular features, or pharmacophores, responsible for the desired activity. oncodesign-services.com

Correlation Between Specific Structural Motifs and Biological Efficacy

Although specific SAR studies on a series of this compound analogues are not available, extensive research on the phenylethanoid glycoside class provides significant insight into the correlation between structure and function. The biological activities of these compounds are heavily influenced by the nature of their core components: the phenylethanol aglycone, the acyl moiety (often caffeic acid), and the central sugar.

The antioxidant capacity, a hallmark of this class, is strongly linked to the presence of catechol (3,4-dihydroxy) groups on both the phenylethanol and caffeoyl parts of the molecule. nih.gov These motifs are potent hydrogen donors and metal chelators, which are key to their radical scavenging and antioxidant effects.

Enzyme inhibitory activity is also highly dependent on specific structural features. In a study of phenylethanoid glycosides as tyrosinase inhibitors, analogues containing a caffeoyl moiety showed potent inhibition, whereas those lacking it were inactive or even acted as activators. mdpi.com Similarly, studies on α-glucosidase inhibition by related compounds indicated that the number of sugar units can dramatically affect potency, with glycosides having fewer sugar residues sometimes showing stronger inhibition. researchgate.net A synthetic study on crenatoside analogues found that specific substitutions on the aromatic rings led to compound 36 , which exhibited the most potent immunosuppressive activity on B lymphocyte proliferation, highlighting the importance of peripheral modifications. rsc.org

These findings collectively suggest that for this compound, the dihydroxy-phenylethanol and caffeoyl groups are likely critical for its antioxidant and other potential activities, while the rhamnose sugar plays a modulating role that could be fine-tuned to optimize efficacy for specific biological targets.

The table below summarizes key SAR findings for the general class of phenylethanoid glycosides, which can be extrapolated to inform potential derivatization strategies for this compound.

| Structural Motif | Observed Impact on Bioactivity | Potential Activity in this compound | Reference |

|---|---|---|---|

| Catechol (3,4-dihydroxy) Groups | Essential for high antioxidant and radical scavenging activity. | Major contributor to antioxidant properties. | nih.gov |

| Caffeoyl Moiety | Required for potent tyrosinase inhibition. Contributes significantly to antioxidant capacity. | Likely crucial for enzyme inhibition and antioxidant effects. | mdpi.com |

| Number of Glycosidic Units | Can modulate activity; fewer sugars may enhance inhibition of certain enzymes like α-glucosidase. | The single rhamnose unit likely influences solubility and specific target interactions. | researchgate.net |

| Aromatic Ring Substitution | Modifications (e.g., methoxy (B1213986) vs. hydroxy groups) significantly alter anti-inflammatory and immunosuppressive activities. | Modification of hydroxyl groups could fine-tune potency and selectivity. | rsc.orgrsc.org |

Comparative Phytochemistry and Chemo Taxonomic Significance

Brachynoside within the Context of Phenylpropanoid Glycosides

This compound is classified as a phenylpropanoid glycoside, a large and structurally diverse group of natural products widely distributed in the plant kingdom. uzh.chpsu.edu These compounds are characterized by a core structure derived from phenylalanine, featuring a C6-C3 phenylpropanoid moiety. mlsu.ac.in Phenylpropanoid glycosides are typically water-soluble and consist of three fundamental units: a central β-D-glucopyranose sugar, a C6-C2 hydroxyphenylethyl moiety linked via a glycosidic bond, and a C6-C3 hydroxycinnamic acid moiety attached through an ester linkage. psu.educabidigitallibrary.org

The structure of this compound aligns with this general framework. It was identified as 2-(3,4-dimethoxyphenyl)ethyl 3-O-α-L-rhamnopyranosyl-4-O-(3,4-dihydroxycinnamoyl)-β-D-glucopyranoside. chemfaces.comstuartxchange.orgstuartxchange.org In this structure, the central sugar is β-D-glucose, which is further glycosylated with a rhamnose sugar. The variation in sugar types, their sequences, and substitution patterns contributes to the vast diversity within the phenylpropanoid glycoside family. uzh.ch Many phenylpropanoid glycosides are derivatives of acteoside (verbascoside), where a β-D-glucopyranose serves as the central sugar, and additional sugars like rhamnose, xylose, or apiose are attached. uzh.ch this compound fits into a subgroup of these complex glycosides, which often possess three or more carbohydrate moieties. uzh.ch The biosynthesis of these compounds involves precursors from the tyrosine and phenylalanine pathways. psu.edu

The study of phenylpropanoid glycosides is significant for its chemo-taxonomic implications, as their distribution is often characteristic of specific plant families and genera. uzh.ch

Comparative Analysis with Other Glycosides and Natural Products from Clerodendrum Species

The genus Clerodendrum, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including various glycosides, terpenoids, flavonoids, and steroids. ffhdj.comfrontiersin.org this compound is one of several phenylpropanoid glycosides identified in this genus, and its chemical profile can be compared with other compounds isolated from different Clerodendrum species to highlight the chemical diversity within the genus.

For instance, in Clerodendrum infortunatum, this compound is found alongside other phenylpropanoid glycosides such as jionoside C, jionoside D, and incanoside C. nih.gov This species also produces abietane-type diterpenoid glycosides and the C13-nor-isoprenoid glycoside, byzantionoside B. nih.govresearchgate.net In contrast, Clerodendrum trichotomum is known to contain a different set of phenylpropanoid glycosides, including acteoside (verbascoside), martynoside, leucosceptoside A, and isoacteoside. ffhdj.comfrontiersin.org

Other species show different phytochemical profiles. Clerodendrum phlomidis flowers contain acteoside, martynoside, and leucosceptoside A, while its flowers also yield a naringin (B1676962) derivative and a methoxychalcone glycoside. ffhdj.com Clerodendrum chinense has yielded flavonoid glycosides and clerodendrin (B1669170) A derivatives. ffhdj.com The general phytochemical screening of various Clerodendrum species reveals a common presence of broad compound classes like alkaloids, saponins, tannins, and terpenoids, but the specific glycosides, such as this compound, can be more specific markers. ffhdj.com

The following table provides a comparative look at this compound and other natural products isolated from various Clerodendrum species.

| Clerodendrum Species | Compound Class | Specific Compounds Isolated | Reference |

|---|---|---|---|

| C. brachyanthum | Phenylpropanoid Glycoside | This compound | stuartxchange.orgffhdj.com |

| Lignan | Eudesmin (B1212799), Syringaresinol (B1662434) dimethyl ether | stuartxchange.orgffhdj.com | |

| Other | Kusaginin | stuartxchange.orgffhdj.com | |

| C. infortunatum | Phenylpropanoid Glycoside | This compound, Jionoside C, Jionoside D, Incanoside C | nih.govresearchgate.net |

| Diterpenoid Glycoside | Two novel abietane-type glycosides | nih.gov | |

| Nor-isoprenoid Glycoside | Byzantionoside B | nih.gov | |

| C. trichotomum | Phenylpropanoid Glycoside | Acteoside, Martynoside, Leucosceptoside A, Isoacteoside, Isomartynoside | ffhdj.comfrontiersin.org |

| C. phlomidis | Phenylpropanoid Glycoside | Acteoside, Martynoside, Leucosceptoside A | ffhdj.com |

| Flavonoid Glycoside | α-L-Rhamnopyranosyl-(1→2)-α-D-glycopyranosyl-7-O-naringin-4'-O-α-D-glycopyranoside-5-methyl ether | ffhdj.com | |

| C. japonicum | Phenylpropanoid Glycoside | This compound | chemfaces.com |

Chemo-taxonomic Implications of this compound Distribution Across Diverse Plant Genera

Chemotaxonomy utilizes the distribution of chemical constituents in plants to understand their systematic and evolutionary relationships. unacademy.complantsjournal.com Secondary metabolites like phenylpropanoid glycosides are particularly useful as chemotaxonomic markers because their occurrence is often restricted to specific taxa. uzh.chinternationalscholarsjournals.com

This compound has been isolated from several species within the Clerodendrum genus, including C. brachyanthum, C. infortunatum, and C. japonicum. chemfaces.comstuartxchange.orgffhdj.comnih.gov The genus Clerodendrum itself belongs to the Lamiaceae family (subfamily Ajugoideae), having been transferred from Verbenaceae based on molecular and morphological data. stuartxchange.orgstuartxchange.org The presence of specific phenylpropanoid glycosides can provide chemical evidence supporting these classifications. The Lamiaceae family, particularly the subfamily Lamioideae, is characterized by the presence of phenylethanoid and phenylpropanoid glycosides. internationalscholarsjournals.com

Beyond the Clerodendrum genus, this compound has also been identified in Forsythia suspensa (family Oleaceae). vellmanherbs.commdpi.com The occurrence of the same specific compound in different families (Lamiaceae and Oleaceae), both within the order Lamiales, can have significant chemo-taxonomic implications. It may suggest a shared ancestral biosynthetic pathway or point to convergent evolution of certain metabolic traits. The co-occurrence of phenylethanoid glycosides and iridoids is considered to have particular chemotaxonomic relevance in the Asteridae subclass. mdpi.com The distribution pattern of this compound, therefore, contributes to the broader chemical fingerprint of these plant groups, aiding in their systematic classification and differentiation from other related taxa. akjournals.comscribd.com

Co-occurrence with Related Bioactive Compounds in Natural Sources

The biosynthetic pathways of secondary metabolites are often interconnected, leading to the co-occurrence of structurally or biogenetically related compounds in a single plant source. Analyzing these co-occurring compounds can provide insights into the plant's metabolic profile.

This compound has been consistently isolated alongside other classes of bioactive compounds. In the ethanol (B145695) extract of Clerodendron brachyanthum leaves, this compound was found together with the lignans (B1203133) eudesmin and syringaresinol dimethyl ether, as well as the compound kusaginin. stuartxchange.orgstuartxchange.orgffhdj.com

In a study on Clerodendrum infortunatum, this compound was isolated as part of a group of five phenylpropanoid glycosides. nih.gov The other four were jionoside C, jionoside D, incanoside C, and 6′-O-caffeoyl-12-glucopyranosyloxyjasmonic acid. nih.govresearchgate.netresearchgate.net This same source also yielded two novel abietane-type diterpenoid glycosides and a known C13-nor-isoprenoid glycoside, byzantionoside B. nih.govresearchgate.net The co-occurrence of phenylpropanoid glycosides and terpenoids is a common feature in many Clerodendrum species. ffhdj.comnih.gov

This pattern of co-occurrence is valuable for understanding the chemical ecology and potential synergistic activities of plant extracts.

The table below summarizes the known co-occurrence of this compound with other bioactive compounds in its natural sources.

| Plant Source | Compounds Co-occurring with this compound | Compound Class | Reference |

|---|---|---|---|

| Clerodendron brachyanthum | Eudesmin | Lignan | stuartxchange.orgstuartxchange.orgffhdj.com |

| Syringaresinol dimethyl ether | Lignan | stuartxchange.orgstuartxchange.orgffhdj.com | |

| Kusaginin | - | stuartxchange.orgstuartxchange.orgffhdj.com | |

| Clerodendrum infortunatum | Jionoside C, Jionoside D, Incanoside C | Phenylpropanoid Glycoside | nih.govresearchgate.net |

| 6′-O-caffeoyl-12-glucopyranosyloxyjasmonic acid | Phenylpropanoid Glycoside | nih.govresearchgate.net | |

| Abietane-type diterpenoid glycosides | Diterpenoid Glycoside | nih.gov | |

| Byzantionoside B | C13-nor-isoprenoid Glycoside | nih.gov |

Advanced Research Methodologies in Brachynoside Studies

Application of Advanced Spectroscopic Techniques for Structural Analysis

The precise determination of the molecular structure of brachynoside and its analogues is fundamental to understanding their biological function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools for this purpose.

Detailed structural elucidation of brassinosteroid analogues has been successfully achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov Techniques such as 1H-NMR, 13C-NMR, Distortionless Enhancement by Polarization Transfer (DEPT), 2D Heteronuclear Single Quantum Coherence (HSQC), and 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are employed to assign the full structure of these complex molecules. nih.gov For instance, in the analysis of related compounds, specific proton and carbon signals can be unequivocally assigned, confirming the stereochemistry and connectivity of the molecule. nih.gov

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), provides a highly sensitive and efficient method for the discovery and identification of new brassinosteroids from plant tissues. nih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been utilized in a facile screening strategy to identify novel brassinosteroids. nih.gov This method allows for the determination of molecular formulae from accurate mass measurements and the elucidation of fragmentation pathways, which provide structural information about different parts of the molecule, such as the A and B rings. nih.gov

Table 1: Spectroscopic Data for a Representative Brassinosteroid Analogue| Technique | Key Observations | Information Gained | Reference |

|---|---|---|---|

| 1H-NMR | Chemical shifts (δH) and coupling constants (J) for each proton. | Provides information on the electronic environment and connectivity of protons. | nih.gov |

| 13C-NMR | Chemical shifts (δC) for each carbon atom. | Identifies the number and types of carbon atoms in the molecule. | nih.gov |

| 2D HSQC | Correlation between directly bonded protons and carbons. | Assigns protons to their corresponding carbon atoms. | nih.gov |

| 2D HMBC | Correlations between protons and carbons separated by 2-3 bonds. | Establishes long-range connectivity and confirms the carbon skeleton. | nih.gov |

| UPLC-MS/MS | Accurate mass measurements and fragmentation patterns. | Determines molecular formula and provides structural information based on fragmentation. | nih.gov |

High-Throughput Screening for Novel Biological Activities of this compound and Derivatives

Identifying the biological activities of this compound and its synthetic derivatives is crucial for their potential applications. Bioassays are employed to screen these compounds for their plant growth-promoting effects. One of the classic and widely used bioassays for brassinosteroids is the rice lamina inclination test. nih.govnih.gov This test measures the angle of inclination of the lamina of rice seedlings, which is a characteristic response to brassinosteroids.

The bioactivity of newly synthesized this compound analogues can be compared to that of known active brassinosteroids, such as brassinolide. nih.gov The results from these screenings help to establish structure-activity relationships, indicating which structural modifications enhance or diminish the biological activity. For example, studies on fluorinated analogues of brassinosteroids have shown that some of these compounds elicit high bioactivity, suggesting the importance of hydrogen bond interactions with their cellular receptor. nih.gov

Table 2: Bioactivity of Brassinosteroid Analogues in the Rice Lamina Inclination Test| Compound | Concentration (M) | Relative Activity (%) vs. Brassinolide | Reference |

|---|---|---|---|

| Analogue 1 (p-methoxy substituent) | 1 × 10⁻⁸ | More active than Brassinolide (50-72%) | nih.gov |

| Analogue 2 (Iodo substituent) | 1 × 10⁻⁸ | More active than Brassinolide (50-72%) | nih.gov |

| Analogue 3 (Cyano substituent) | 1 × 10⁻⁸ | More active than Brassinolide (50-72%) | nih.gov |

| Analogue 4 (Fluoro substituent) | 1 × 10⁻⁸ | Less active than analogues 1-3 | nih.gov |

| Analogue 5 (Chloro substituent) | 1 × 10⁻⁸ | Less active than analogues 1-3 | nih.gov |

| Analogue 6 (Bromo substituent) | 1 × 10⁻⁸ | Less active than analogues 1-3 | nih.gov |

Computational Chemistry and Molecular Modeling in Mechanism Studies

Computational chemistry and molecular modeling are powerful in silico tools for investigating the mechanism of action of this compound at the molecular level. nih.gov These methods are particularly useful for studying the interaction between this compound and its receptor, BRASSINOSTEROID INSENSITIVE 1 (BRI1). nih.gov

Molecular docking simulations are used to predict the binding mode and affinity of this compound analogues to the active site of the BRI1 receptor. nih.govnih.gov These simulations provide insights into the steric and electrostatic complementarity between the ligand and the receptor. nih.gov The binding energy values obtained from docking studies can be correlated with the experimental biological activities of the compounds, helping to rationalize the observed structure-activity relationships. nih.gov For instance, molecular docking studies have suggested that the stabilizing effect of certain substituents, such as a benzoate (B1203000) group, on the interactions with the receptor complex can lead to favorable binding energies. nih.gov

Table 3: Molecular Docking Results for Brassinosteroid Analogues with the BRI1 Receptor| Compound | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Analogue with Nitrile group | -13.17 | Achieved better contact with active site amino acids. | nih.gov |

| Other Analogues | -10.17 to -13.17 | Adopted a brassinolide-like orientation. | nih.gov |

Omics Technologies (e.g., Transcriptomics, Proteomics) in Pathway Elucidation

Omics technologies, such as transcriptomics and proteomics, provide a global view of the molecular changes that occur in response to this compound treatment, thereby helping to elucidate the signaling pathways it regulates.

Proteomics studies, using techniques like two-dimensional difference gel electrophoresis (2-D DIGE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), have identified numerous proteins that are regulated by brassinosteroids. nih.gov These proteins are involved in a variety of cellular processes, including signaling, cytoskeleton rearrangement, and vesicle trafficking. nih.gov Such studies have been instrumental in identifying new components of the brassinosteroid signaling pathway. nih.gov

Transcriptomics, through methods like single-cell mRNA sequencing, has been used to create detailed maps of brassinosteroid action in plants. nih.gov These studies have revealed that brassinosteroid signaling is essential for processes like the precise orientation of cell division planes and anisotropic cell expansion. nih.gov Integrated transcriptome and proteome analyses have further highlighted the complex regulation of gene and protein expression by brassinosteroids in processes like wood formation. nih.gov

Table 4: Examples of Omics Technologies in Brassinosteroid Research| Omics Technology | Methodology | Key Findings | Reference |

|---|---|---|---|

| Proteomics | 2-D DIGE with LC-MS/MS | Identification of 42 BR-regulated proteins involved in signaling, cytoskeleton, etc. | nih.gov |

| Transcriptomics | Single-cell mRNA sequencing | BR signaling is crucial for cell division orientation and anisotropic cell expansion. | nih.gov |

| Integrated Transcriptomics and Proteomics | Analysis of mRNA and protein expression | Revealed concordant and discordant regulation of wood-associated genes and proteins by BRs. | nih.gov |

Advanced Chromatographic Techniques for Isolation and Purification

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely on advanced chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com

High-performance liquid chromatography (HPLC) is a versatile and high-resolution technique widely used for the separation, purification, and analysis of brassinosteroids. nih.govresearchgate.net HPLC can be used in an analytical mode for quantification or in a preparative mode to isolate pure compounds. researchgate.net HPLC-guided isolation is a powerful strategy where HPLC fingerprinting is used to guide the fractionation and purification process, ensuring the efficient isolation of the target compounds. nih.govresearchgate.net

Column chromatography is another fundamental purification technique. orgchemboulder.comcolumn-chromatography.com In this method, a mixture is applied to a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina, and a liquid solvent (mobile phase) is passed through the column. orgchemboulder.comcolumn-chromatography.com Compounds separate based on their different interactions with the stationary and mobile phases. orgchemboulder.com

Table 5: Advanced Chromatographic Techniques for this compound Studies| Technique | Principle | Application in this compound Research | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Quantification, purification, and HPLC-guided isolation of this compound and its analogues. | nih.govnih.gov |

| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase flows through a column. | Purification of this compound from crude extracts or reaction mixtures. | orgchemboulder.comcolumn-chromatography.com |

| Online Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS | Selective extraction of analytes from a complex matrix using a solid sorbent, followed by HPLC-MS/MS analysis. | Sensitive analysis of this compound in plant-derived foodstuffs with very low detection limits. | nih.gov |

Future Directions and Research Gaps in Brachynoside Studies

Unexplored Biological Activities and Therapeutic Potential

Brachynoside has been investigated for its in vitro antidiabetic effects, specifically its inhibition of α-amylase and α-glucosidase, as well as its anticancer and anticholinesterase activities mdpi.comresearchgate.netresearchgate.netffhdj.comresearchgate.netmdpi.comresearchgate.net. While these initial findings suggest therapeutic promise, the full spectrum of this compound's biological actions remains largely uncharacterized. Future research should systematically screen this compound against a wider array of biological targets and disease models. This includes exploring its potential anti-inflammatory, antioxidant, antiviral, neuroprotective, and cardioprotective properties, which have been associated with other compounds from the Clerodendrum genus colab.wsresearchgate.net. Comprehensive in vivo studies are essential to validate its efficacy and determine its therapeutic window for various chronic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.